

An In-depth Technical Guide to the Spectroscopic Data Interpretation of 2-Methylbenzofuran

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for **2-Methylbenzofuran**, a key heterocyclic aromatic compound relevant in medicinal chemistry and materials science. This document outlines the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.

Spectroscopic Data Summary

The spectroscopic data for **2-Methylbenzofuran** (C₉H₈O, Molecular Weight: 132.16 g/mol) are summarized below. These data are essential for the structural elucidation and quality control of this compound.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of **2-Methylbenzofuran**. The ¹H and ¹³C NMR spectra are pivotal for confirming the substitution pattern and the electronic environment of the nuclei.

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.



Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Coupling Constants (J) Hz
~7.50	d	1H	H-7	~7.7
~7.45	d	1H	H-4	~8.0
~7.23	t	1H	H-6	~7.8
~7.15	t	1H	H-5	~7.5
~6.40	S	1H	H-3	~1.0
~2.45	S	3H	-СН₃	-

Note: Precise chemical shifts and coupling constants can vary slightly based on the specific experimental conditions. The values presented are typical for a spectrum acquired in CDCl₃.

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.

Chemical Shift (δ) ppm	Carbon Assignment
155.8	C-7a
154.9	C-2
129.2	C-3a
124.0	C-6
122.7	C-5
120.8	C-4
111.2	C-7
102.8	C-3
14.4	-CH₃

Infrared (IR) Spectroscopy



IR spectroscopy is used to identify the functional groups and vibrational modes within the **2-Methylbenzofuran** molecule.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100-3000	Medium	Aromatic C-H Stretch
~2925	Medium	Aliphatic C-H Stretch
~1610, 1590, 1450	Strong	Aromatic C=C Bending
~1250	Strong	Aryl C-O Stretch
~750	Strong	Ortho-disubstituted Benzene C-H Bend

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of **2-Methylbenzofuran**, confirming its elemental composition and structural features.

m/z	Relative Intensity (%)	Assignment
132	~89	[M] ⁺ (Molecular Ion)
131	100	[M-H]+ (Base Peak)
103	~14	[M-H-CO]+
77	~18	[C ₆ H ₅] ⁺
51	~20	[C4H3] ⁺

Experimental Protocols

The following are generalized yet detailed protocols for acquiring the spectroscopic data for **2-Methylbenzofuran**, based on standard laboratory practices.

NMR Spectroscopy (¹H and ¹³C)

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.



Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

- Weigh approximately 5-10 mg of **2-Methylbenzofuran**.
- Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing
 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

- ¹H NMR:
 - Pulse sequence: Standard single-pulse (zg30).
 - Number of scans: 16.
 - Relaxation delay: 1.0 s.
 - Acquisition time: ~4.0 s.
 - Spectral width: 20 ppm.
- 13C NMR:
 - Pulse sequence: Proton-decoupled single-pulse (zgpg30).
 - Number of scans: 1024 or more, depending on concentration.
 - Relaxation delay: 2.0 s.
 - Spectral width: 240 ppm.

Data Processing:

• Apply a Fourier transform to the acquired Free Induction Decay (FID).



- Phase correct the spectra.
- Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.[2]
- Integrate the peaks in the ¹H spectrum and determine the chemical shifts, multiplicities, and coupling constants.
- Determine the chemical shifts of the peaks in the ¹³C spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR):

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.
- Record a background spectrum of the clean, empty ATR crystal.
- Place a small drop of neat 2-Methylbenzofuran liquid directly onto the ATR crystal.

Data Acquisition:

- Acquire the IR spectrum over a range of 4000-400 cm⁻¹.
- Co-add 16 or 32 scans to improve the signal-to-noise ratio.

Data Processing:

- Perform a background subtraction.
- Identify and label the major absorption peaks.



Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source, often coupled with a Gas Chromatograph (GC-MS).

Sample Preparation:

 Prepare a dilute solution of 2-Methylbenzofuran (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

Data Acquisition (GC-MS):

- Inject a small volume (e.g., 1 μL) of the sample solution into the GC.
- The sample is vaporized and separated on a capillary column (e.g., a 30 m DB-5 column).
- Acquire mass spectra under the following typical EI conditions:
 - Ionization energy: 70 eV.[3]
 - Source temperature: 230 °C.[2]
 - Mass range: m/z 40-500.[2]

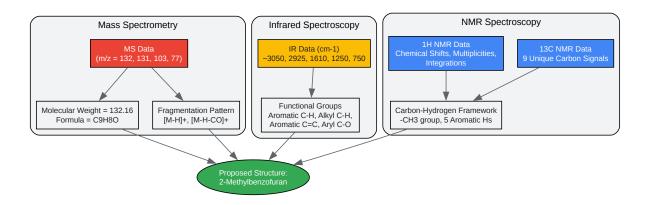
Data Processing:

- Identify the molecular ion peak ([M]+).
- Analyze the fragmentation pattern to identify characteristic fragment ions.

Spectroscopic Interpretation Workflow

The logical flow for the interpretation of spectroscopic data to elucidate the structure of **2-Methylbenzofuran** is illustrated below.





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References

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